

Application Notes and Protocols for Recombinant Expression of Eurocin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eurocin**

Cat. No.: **B1576607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurocin is a 42-amino acid, cysteine-rich antifungal peptide, classified as a defensin-like peptide (fDLP), originally isolated from *Eurotium amstelodami*.^[1] It exhibits potent activity against Gram-positive bacteria by inhibiting cell wall biosynthesis through binding to lipid II, a key precursor in the peptidoglycan synthesis pathway.^[2] The therapeutic potential of **Eurocin** and other antimicrobial peptides (AMPs) is significant, particularly in the context of rising antibiotic resistance. This document provides a comprehensive protocol for the recombinant expression and purification of **Eurocin** in an *Escherichia coli* host system, a cost-effective and scalable method for producing peptides for research and development.

Data Presentation

Table 1: Physicochemical Properties of Eurocin

Property	Value
Amino Acid Count	42
Molecular Weight (Predicted)	~4.5 kDa
Theoretical pI	Basic (predicted)
Cysteine Residues	6 (forming 3 disulfide bonds)
Source Organism	Aspergillus amstelodami

Data derived from UniProt entry K7N5L0.[\[2\]](#)

Table 2: Expected Yields and Purity of Recombinant Eurocin

Expression & Purification Stage	Expected Yield	Purity
Crude Cell Lysate	Variable (dependent on expression levels)	<10%
Post-IMAC Purification	5-15 mg/L of culture	80-95%
Post-Fusion Tag Cleavage & RP-HPLC	1-5 mg/L of culture	>98%

Expected yields are estimates based on the expression of similar antimicrobial peptides in *E. coli* and may require optimization.

Experimental Protocols

This protocol outlines the steps for producing a recombinant **Eurocin** peptide with a cleavable N-terminal histidine tag for simplified purification.

Gene Synthesis and Codon Optimization

The amino acid sequence of **Eurocin**, obtained from the UniProt database (Accession: K7N5L0), will be used to design a synthetic gene.[\[2\]](#) To enhance expression in *E. coli*, the gene

sequence will be codon-optimized.[3][4] The optimized sequence will be synthesized and cloned into a suitable expression vector.

Eurocin Amino Acid Sequence: GFCFRGTCGSGHCDHSKCHCRGRYCGGFCGKGTCVCY

Design Considerations:

- Codon Usage: Adapt the nucleotide sequence to match the codon bias of *E. coli* K-12 strains.[5][6]
- Restriction Sites: Flank the gene with appropriate restriction sites for cloning into the chosen expression vector (e.g., NdeI and Xhol for pET vectors).
- Fusion Tag and Cleavage Site: Incorporate a sequence encoding a hexahistidine (6xHis) tag at the N-terminus, followed by an enterokinase cleavage site (DDDDK) to allow for the removal of the tag after purification.[7][8]

Vector Construction

The synthesized, codon-optimized **Eurocin** gene will be cloned into a pET expression vector, such as pET-28a(+), under the control of a strong T7 promoter.[9][10][11] This system allows for high-level, inducible protein expression in appropriate *E. coli* host strains.[12][13]

Cloning Workflow:

- Digest the pET-28a(+) vector and the synthetic gene insert with the selected restriction enzymes (e.g., NdeI and Xhol).
- Ligate the digested insert into the linearized pET-28a(+) vector.
- Transform the ligation product into a cloning strain of *E. coli* (e.g., DH5α) for plasmid propagation.
- Select for positive clones on LB agar plates containing kanamycin.
- Verify the correct insertion and sequence of the **Eurocin** gene by colony PCR and Sanger sequencing.

Recombinant Protein Expression

For protein expression, the verified pET-28a(+-)**Eurocin** plasmid will be transformed into an *E. coli* expression strain, such as BL21(DE3).[\[14\]](#)[\[15\]](#) To promote proper disulfide bond formation, a strain like SHuffle® T7 Express Competent *E. coli* can be utilized, which has an oxidizing cytoplasm.

Expression Protocol:

- Transform the pET-28a(+-)**Eurocin** plasmid into competent *E. coli* BL21(DE3) or SHuffle® T7 cells.
- Inoculate a single colony into 5 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium (with kanamycin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility and correct folding.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

- Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.
- Disrupt the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

The clarified supernatant containing the His-tagged **Eurocin** fusion protein is purified using a Ni-NTA affinity column.[\[1\]](#)[\[16\]](#)[\[17\]](#)

IMAC Protocol:

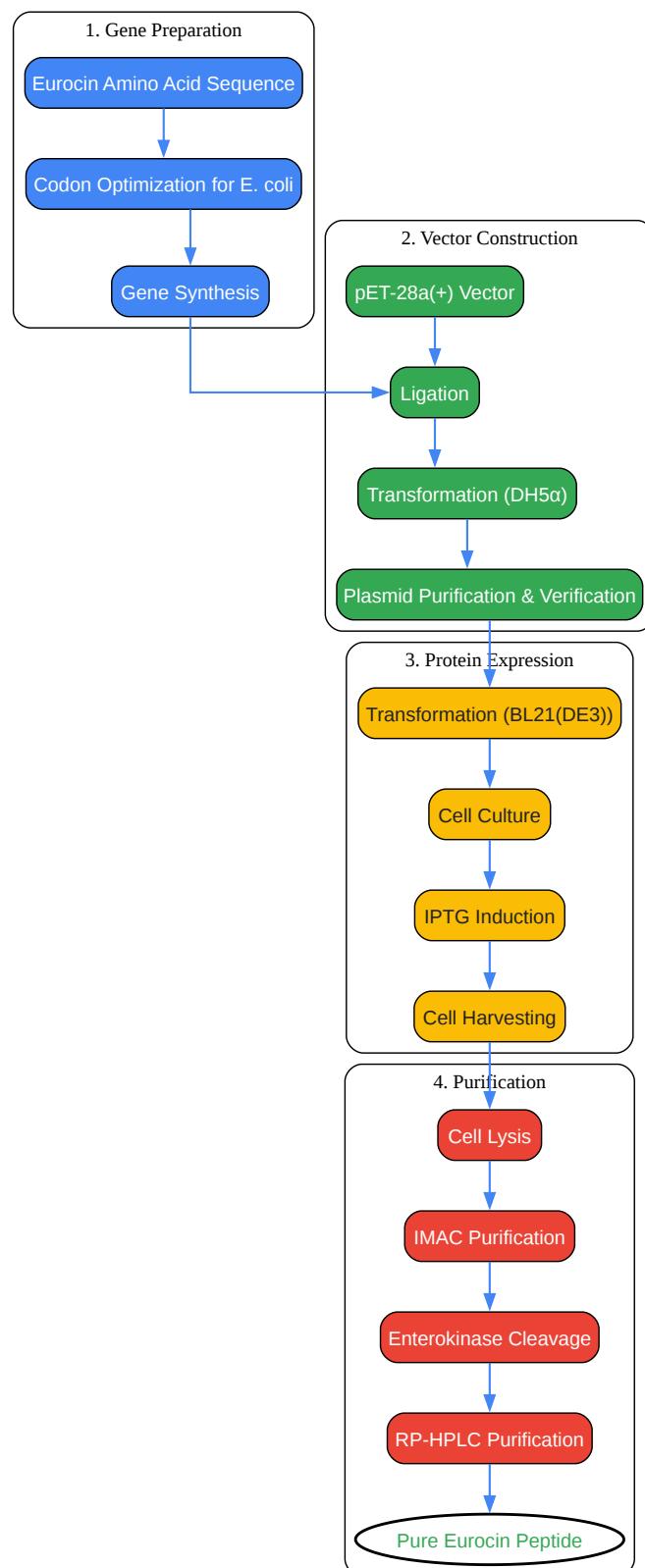
- Equilibrate a Ni-NTA column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[\[18\]](#)
- Elute the His-tagged **Eurocin** with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[\[18\]](#)
- Collect the elution fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein.

Fusion Tag Cleavage

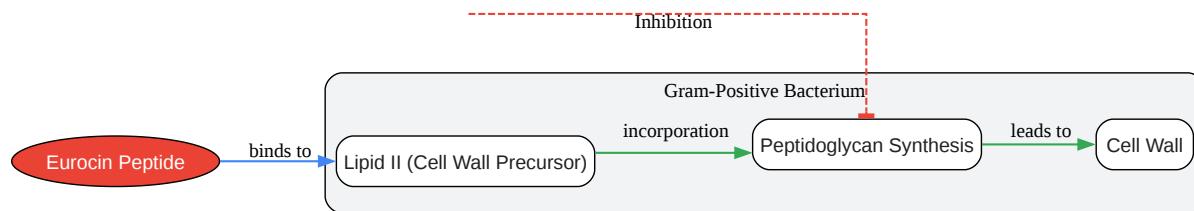
To obtain the native **Eurocin** peptide, the N-terminal His-tag is removed by enzymatic cleavage with enterokinase.[\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Cleavage Protocol:

- Buffer exchange the purified fusion protein into a cleavage buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4).
- Add enterokinase to the fusion protein solution at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the reaction at room temperature for 16-24 hours.
- Monitor the cleavage reaction by SDS-PAGE.


Final Purification by Reversed-Phase HPLC (RP-HPLC)

The final purification of the cleaved **Eurocin** peptide is achieved by RP-HPLC, which separates the peptide from the cleaved His-tag, uncleaved fusion protein, and the enterokinase.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)


RP-HPLC Protocol:

- Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Inject the sample onto a C18 RP-HPLC column.
- Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
- Collect the fractions corresponding to the **Eurocin** peptide peak.
- Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain the final **Eurocin** peptide powder.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for recombinant **Eurocin** expression and purification.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Eurocin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. His-tag purification [protocols.io]
- 2. uniprot.org [uniprot.org]
- 3. Codon optimization can improve expression of human genes in *Escherichia coli*: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynthesis [biosynthesis.com]
- 6. OPT: Codon optimize gene sequences for *E. coli* protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP1326882A2 - Enterokinase cleavage sequences and their use - Google Patents [patents.google.com]

- 9. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 13. sinobiological.com [sinobiological.com]
- 14. goldbio.com [goldbio.com]
- 15. Escherichia coli BL21(DE3) - Wikipedia [en.wikipedia.org]
- 16. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. protenova.com [protenova.com]
- 19. neb.com [neb.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Enterokinase cleavage kit (ab207001) is not available | Abcam [abcam.com]
- 22. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 23. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bachem.com [bachem.com]
- 25. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Expression of Eurocin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576607#protocol-for-recombinant-expression-of-eurocin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com